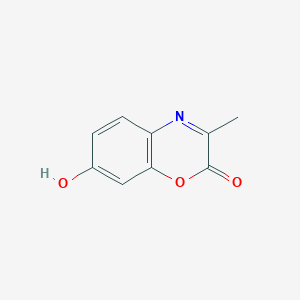
7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are found in various plants, particularly in the Poaceae family. They play a significant role in plant defense mechanisms against pests and pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with methyl chloroformate, followed by cyclization to form the benzoxazinone ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in plant defense mechanisms.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. In plants, it acts as a defense compound by deterring herbivores and inhibiting the growth of pathogens. The compound can also function as a signaling molecule, triggering other defense responses in plants .
Comparison with Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Another benzoxazinone with similar biological activities.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): Known for its role in plant defense.
Uniqueness: 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical properties and biological activities compared to other benzoxazinones.
Properties
CAS No. |
73123-38-3 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H7NO3/c1-5-9(12)13-8-4-6(11)2-3-7(8)10-5/h2-4,11H,1H3 |
InChI Key |
ZRSAXNJCDCNGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















